molecular formula C3H5N3S2 B177296 3-(Methylthio)-1,2,4-thiadiazol-5-amine CAS No. 6913-13-9

3-(Methylthio)-1,2,4-thiadiazol-5-amine

Cat. No. B177296
CAS RN: 6913-13-9
M. Wt: 147.2 g/mol
InChI Key: HQKQSHMJHHADQB-UHFFFAOYSA-N
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Description

This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include the compound’s physical appearance.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Antimicrobial Agents

  • Some derivatives of 1,2,4-thiadiazoles, including those related to 3-(Methylthio)-1,2,4-thiadiazol-5-amine, have been synthesized and evaluated for their antimicrobial activity. These compounds showed effective action against both Gram-positive and Gram-negative strains, highlighting their potential as antimicrobial agents (Malik & Patel, 2017).

Antiproliferative Properties

  • Thiadiazoles with a 1,3,4-structure, closely related to 3-(Methylthio)-1,2,4-thiadiazol-5-amine, have been explored for their antiproliferative properties. Certain compounds exhibited significant cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapy (Gür et al., 2020).

Synthesis and Molecular Docking of Derivatives

  • Derivatives of 1,3,4-thiadiazoles, including those with a methylthio group, have been synthesized and subjected to molecular docking studies. This research provides insight into their potential as DNA gyrase inhibitors, offering avenues for developing new antimicrobial drugs (Moustafa et al., 2020).

Neuroprotective and Antiproliferative Properties

  • Novel 5-N,N-disubstituted-5-amino-1,2,4-thiadiazoles, related to 3-(Methylthio)-1,2,4-thiadiazol-5-amine, have been synthesized and studied for their neuroprotective and antiproliferative properties. These compounds showed selective cytotoxicity to cancer cells, highlighting their potential in antitumor therapy (Proshin et al., 2019).

Ultrasound-assisted Synthesis

  • The use of ultrasound has been explored to improve the synthesis of 1,3,4-thiadiazol-2-amine derivatives. This method enhances the efficiency of the reactions and could be a promising alternative to conventional synthesis techniques (Erdogan, 2018).

Synthesis and Muscarinic Activities

  • Novel 1,2,4-thiadiazoles, closely related to 3-(Methylthio)-1,2,4-thiadiazol-5-amine, have been synthesized and studied for their muscarinic activities. This research contributes to understanding these compounds' potential as muscarinic ligands in medical applications (Macleod et al., 1990).

DNA Interaction Studies

  • Thiadiazoles, including 3-(Methylthio)-1,2,4-thiadiazol-5-amine derivatives, have been synthesized and evaluated for their DNA interactions. These studies are crucial in developing therapeutic drugs with novel structural features (Shivakumara & Krishna, 2021).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult the primary scientific literature or databases such as PubChem or ChemSpider. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

3-methylsulfanyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S2/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKQSHMJHHADQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219195
Record name 1,2,4-Thiadiazole, 5-amino-3-(methylthio)-
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Molecular Weight

147.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)-1,2,4-thiadiazol-5-amine

CAS RN

6913-13-9
Record name 3-(Methylthio)-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6913-13-9
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Record name 5-Amino-3-(methylthio)-1,2,4-thiadiazole
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Record name 6913-13-9
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Record name 1,2,4-Thiadiazole, 5-amino-3-(methylthio)-
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Record name 3-(methylsulfanyl)-1,2,4-thiadiazol-5-amine
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Record name 5-AMINO-3-(METHYLTHIO)-1,2,4-THIADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Gurjar, V Andrisano, AD Simone, VS Velingkar - Bioorganic chemistry, 2014 - Elsevier
Beta-secretase is the key enzyme involved in Alzheimer’s disease thus; inhibition of the enzyme can lead to a potential anti-Alzheimer drug. In the search of an effective lead candidate, …
Number of citations: 37 www.sciencedirect.com

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